4-(4-Methylpentyl)cyclohex-1-ene
Description
4-(4-Methylpentyl)cyclohex-1-ene is a cyclohexene derivative with a branched 4-methylpentyl group attached to the fourth carbon of the cyclohexene ring. Its molecular formula is C₁₂H₂₂, and it features a partially unsaturated six-membered ring, which influences its reactivity and physical properties. The compound’s structure combines the rigidity of the cyclohexene backbone with the hydrophobicity of the branched alkyl chain, making it a candidate for applications in organic synthesis, polymer chemistry, and materials science.
Properties
CAS No. |
62701-90-0 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4-(4-methylpentyl)cyclohexene |
InChI |
InChI=1S/C12H22/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-4,11-12H,5-10H2,1-2H3 |
InChI Key |
CHFALWRTRDRTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohex-1-ene typically involves a Diels-Alder reaction starting from myrcene and acrolein. This reaction forms the cyclohexenecarbaldehyde group, which is then subjected to acid-catalyzed hydration to produce the tertiary alcohol . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-(4-Methylpentyl)cyclohex-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through distillation or chromatography to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpentyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The cyclohexene ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
4-(4-Methylpentyl)cyclohex-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability
Mechanism of Action
The mechanism of action of 4-(4-Methylpentyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, in the fragrance industry, it interacts with olfactory receptors to produce a pleasant scent. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-(4-Methylpentyl)cyclohex-1-ene with other cyclohexene derivatives:
Key Observations :
- Branching Effects: The 4-methylpentyl group in the target compound enhances lipophilicity compared to linear chains (e.g., pentyl), improving solubility in non-polar solvents .
- Steric Effects : Bulky substituents like tert-butyl (C₁₀H₁₈) reduce reaction rates in sterically hindered environments, whereas smaller groups (e.g., methyl) allow higher reactivity .
- Functional Group Influence : Halogenated derivatives (e.g., chloromethyl) exhibit distinct reactivity, enabling applications in cross-coupling reactions or drug design .
Chemical Reactivity
- Hydrogenation : The cyclohexene ring in 4-(4-Methylpentyl)cyclohex-1-ene can undergo hydrogenation to yield saturated cyclohexane derivatives, a process critical in fuel and polymer industries.
- Electrophilic Addition : Like other cyclohexenes, it reacts with halogens (e.g., Br₂) to form dihalogenated products, though the bulky 4-methylpentyl group may slow reaction kinetics .
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